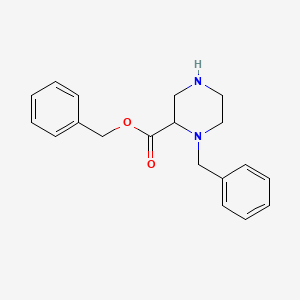

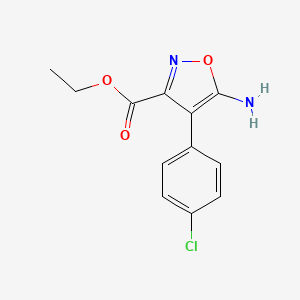

Benzyl 1-benzylpiperazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 1-benzylpiperazine-2-carboxylate (BBPC) is a novel molecule with potential applications in the field of synthetic organic chemistry. BBPC is an important intermediate in the synthesis of several classes of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. BBPC has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are now well understood.

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), with a structure related to Benzyl 1-benzylpiperazine-2-carboxylate, are important in supramolecular chemistry due to their simple structure and self-assembly behavior. They form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. These structures have applications ranging from nanotechnology to polymer processing and biomedical applications, demonstrating the versatility of this class of compounds in creating sophisticated molecular assemblies (Cantekin, de Greef, & Palmans, 2012).

Drug Development

Research on Benzylpiperazine (BZP) and its derivatives, closely related to this compound, has highlighted their potential for abuse due to their stimulant and euphoric effects similar to those of MDMA and amphetamines. Despite this, the study of BZP has contributed significantly to understanding the pharmacological actions of arylpiperazine derivatives, which are used in treating depression, psychosis, or anxiety. This research provides valuable insights into the development of new therapeutic agents (Johnstone et al., 2007).

Material Science

The modification of natural polymers, such as the esterification of hyaluronan with benzyl esters, showcases the potential of benzyl derivatives in creating new materials for clinical applications. These modifications result in materials with varied biological properties, useful in a wide range of clinical applications, from drug delivery systems to tissue engineering (Campoccia et al., 1998).

Safety and Hazards

The compound is classified as a warning hazard. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 .

Future Directions

Mechanism of Action

Target of Action

It is structurally similar to benzylpiperazine (bzp), which is known to have euphoriant and stimulant properties . BZP’s effects are similar to amphetamine , suggesting that it may interact with similar targets, such as monoamine transporters or receptors.

Mode of Action

BZP is known to act as a releasing agent and reuptake inhibitor for dopamine, norepinephrine, and serotonin , which are neurotransmitters involved in mood regulation and reward mechanisms.

Biochemical Pathways

If it acts similarly to bzp, it might influence the monoaminergic system, affecting the release, reuptake, and degradation of monoamine neurotransmitters . This could lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.

Pharmacokinetics

Bzp is known to be metabolized in the liver and excreted renally . The bioavailability of Benzyl 1-benzylpiperazine-2-carboxylate would depend on factors such as its absorption rate, metabolic stability, and the extent of its distribution in the body.

Result of Action

If it acts similarly to bzp, it might lead to increased neurotransmission due to elevated levels of monoamine neurotransmitters in the synaptic cleft . This could result in stimulant and euphoriant effects.

Properties

IUPAC Name |

benzyl 1-benzylpiperazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)18-13-20-11-12-21(18)14-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQFIVBEELNHND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598840 |

Source

|

| Record name | Benzyl 1-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253226-48-0 |

Source

|

| Record name | Benzyl 1-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)

![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)